molecular formula C14H19BO2 B1366612 (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane CAS No. 83947-56-2

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

Cat. No.: B1366612
CAS No.: 83947-56-2
M. Wt: 230.11 g/mol
InChI Key: ARAINKADEARZLZ-ZHACJKMWSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a styryl group. The (E)-configuration indicates the trans arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane typically involves the reaction of a boronic ester with a styryl halide under palladium-catalyzed cross-coupling conditions. One common method is the Suzuki-Miyaura coupling reaction, which proceeds as follows:

    Reactants: A boronic ester (such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a styryl halide (such as (E)-1-bromo-2-phenylethene).

    Catalyst: Palladium(0) complex, often with a phosphine ligand.

    Base: A base such as potassium carbonate or sodium hydroxide.

    Solvent: A polar aprotic solvent like tetrahydrofuran or dimethylformamide.

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing hydrides.

    Substitution: The styryl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents (e.g., bromine or chlorine) or nucleophiles (e.g., amines or alcohols) can be used under appropriate conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing hydrides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the design of boron-containing biomolecules for therapeutic applications, such as boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: It serves as a precursor for the synthesis of boron-containing drugs and diagnostic agents.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, such as hydroxyl or amino groups, forming covalent bonds. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. Additionally, the styryl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a styryl group.

    4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: Contains a vinyl group instead of a styryl group.

    4,4,5,5-Tetramethyl-2-ethyl-1,3,2-dioxaborolane: Contains an ethyl group instead of a styryl group.

Uniqueness

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity, such as in the synthesis of complex organic molecules and the design of boron-containing biomolecules.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAINKADEARZLZ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83947-56-2, 78782-27-1
Record name (E)-2-Phenylethylene-1-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-b-Styrylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane used in the synthesis of siloxane nanogels?

A1: this compound (St-BPin) is a key reagent in functionalizing siloxane nanogels. The process starts with the condensation of methyltriethoxysilane in acetic acid, creating the base siloxane nanogel structure. St-BPin is then introduced, and through a hydrosilylation reaction, it incorporates phenylboronic functional groups into the nanogel []. This functionalization is confirmed through various analytical techniques like NMR and IR spectroscopy.

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